2-(5-Aminotetrazol-1-yl)acetic acid;1,3,5-triazine-2,4,6-triamine
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Overview
Description
2-(5-Aminotetrazol-1-yl)acetic acid and 1,3,5-triazine-2,4,6-triamine are two distinct compounds with unique chemical structures and properties 2-(5-Aminotetrazol-1-yl)acetic acid is an organic compound containing a tetrazole ring, which is known for its high nitrogen content and potential applications in various fields
Preparation Methods
2-(5-Aminotetrazol-1-yl)acetic acid
- The synthesis of 5-aminotetrazole, a key intermediate, can be achieved through the reaction of cyanamide with hydrazoic acid . This reaction can be carried out in a one-pot synthesis where cyanamide is treated with hydrazine hydrochloride to form aminoguanidine hydrochloride, which is then diazotized and cyclized to yield 5-aminotetrazole .
- The subsequent step involves the introduction of an acetic acid moiety to form 2-(5-Aminotetrazol-1-yl)acetic acid.
1,3,5-triazine-2,4,6-triamine
- The industrial production of 1,3,5-triazine-2,4,6-triamine involves the polymerization of dicyandiamide under high temperature and pressure conditions . This process results in the formation of melamine, which can be further purified and used in various applications.
Chemical Reactions Analysis
2-(5-Aminotetrazol-1-yl)acetic acid
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
1,3,5-triazine-2,4,6-triamine
Hydrolysis: Under acidic or basic conditions, melamine can be hydrolyzed to form cyanuric acid and ammonia.
Scientific Research Applications
2-(5-Aminotetrazol-1-yl)acetic acid
- This compound has potential applications in the field of heterocyclic chemistry, particularly as a synthon for multicomponent reactions .
- It is also investigated for its use in gas-generating systems, such as airbags and blowing agents, due to its high nitrogen content .
1,3,5-triazine-2,4,6-triamine
- Melamine is extensively used in the production of melamine-formaldehyde resins, which are employed in the manufacture of laminates, adhesives, and coatings .
- It is also used as a flame retardant and in the production of melamine foam, a versatile material used for soundproofing and cleaning applications.
Mechanism of Action
2-(5-Aminotetrazol-1-yl)acetic acid
- The mechanism of action of this compound involves its ability to participate in various chemical reactions due to the presence of the tetrazole ring and amino group. These functional groups allow it to act as a nucleophile or electrophile in different reaction pathways.
1,3,5-triazine-2,4,6-triamine
- Melamine exerts its effects through its ability to form stable complexes with formaldehyde, leading to the formation of melamine-formaldehyde resins. These resins have high thermal stability and resistance to chemical degradation .
Comparison with Similar Compounds
2-(5-Aminotetrazol-1-yl)acetic acid
- Similar compounds include other tetrazole derivatives such as 5-aminotetrazole and 1-methyl-5-aminotetrazole. These compounds share the tetrazole ring structure but differ in their substituents and chemical properties .
1,3,5-triazine-2,4,6-triamine
- Similar compounds include other triazine derivatives such as cyanuric acid and 2,4,6-trichloro-1,3,5-triazine. These compounds share the triazine ring structure but differ in their substituents and applications .
Properties
IUPAC Name |
2-(5-aminotetrazol-1-yl)acetic acid;1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6.C3H5N5O2/c4-1-7-2(5)9-3(6)8-1;4-3-5-6-7-8(3)1-2(9)10/h(H6,4,5,6,7,8,9);1H2,(H,9,10)(H2,4,5,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMROWDQHUHQKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=NN=N1)N.C1(=NC(=NC(=N1)N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N11O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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